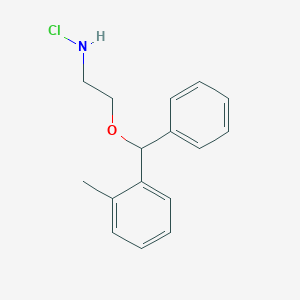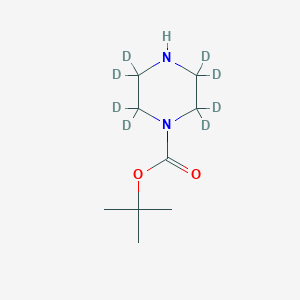
N-Boc-piperazine-d8
Overview
Description
N-Boc-piperazine-d8, also known as tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate, is a deuterated derivative of N-Boc-piperazine. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its molecular structure. The molecular formula of this compound is C9H10D8N2O2, and it has a molecular weight of 194.30 g/mol . Deuterated compounds like this compound are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Mechanism of Action
Target of Action
N-Boc-piperazine-d8, also known as Piperazine-d8-N-t-BOC, is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Mode of Action
Piperazine, the parent compound, is known to be a gaba receptor agonist . Piperazine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
It’s worth noting that piperazine compounds, in general, have a wide range of applications in medicinal chemistry due to their ability to interact with various biochemical pathways .
Pharmacokinetics
The presence of the piperazine moiety in drug candidates is known to improve their pharmacokinetic profiles . The nitrogen atom sites in piperazine serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
Result of Action
Given that piperazine compounds generally work by paralyzing parasites, it can be inferred that this compound might have similar effects .
Biochemical Analysis
Biochemical Properties
Piperazine-d8-N-t-BOC, like its parent compound Piperazine, is expected to interact with various enzymes, proteins, and other biomolecules. Specific interactions of Piperazine-d8-N-t-BOC have not been extensively studied .
Cellular Effects
Piperazine derivatives have been shown to have effects on cancer cells . For instance, a novel piperazine compound was found to induce apoptosis in glioblastoma and cervix cancer cells .
Molecular Mechanism
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
Temporal Effects in Laboratory Settings
Piperazine-d8-N-t-BOC is stable if stored under recommended conditions . After three years, the compound should be re-analyzed for chemical purity before use .
Metabolic Pathways
Piperazine compounds have been shown to affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-piperazine-d8 typically involves the deuteration of piperazine followed by Boc protection. One common method starts with the synthesis of deuterated piperazine, which is then reacted with di-tert-butyl dicarbonate (Boc2O) to form this compound. The reaction conditions usually involve the use of a base such as triethylamine (TEA) and an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and mild reaction conditions to ensure high yield and purity. The industrial synthesis is optimized for cost-effectiveness and scalability, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-Boc-piperazine-d8 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the Boc-protected nitrogen acts as a nucleophile.
Coupling Reactions: It can undergo Buchwald-Hartwig coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Coupling Reactions: Reagents include aryl halides, palladium catalysts, and bases like potassium phosphate (K3PO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides yield aryl-substituted piperazines .
Scientific Research Applications
N-Boc-piperazine-d8 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperazine: The non-deuterated version of N-Boc-piperazine-d8, commonly used in organic synthesis.
1-Methylpiperazine: Another piperazine derivative used in the synthesis of pharmaceuticals.
1-Boc-(4-benzyl)piperazine: A substituted piperazine used in the preparation of various chemical compounds.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide it with distinct properties such as increased stability and altered reaction kinetics. These properties make it particularly valuable in scientific research, especially in studies involving metabolic pathways and reaction mechanisms .
Properties
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2,6D2,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXPZXBSDSIRCS-DUSUNJSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126621-86-0 | |
| Record name | tert-butyl 2,2,3,3,5,5,6,6-octadeuteriopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
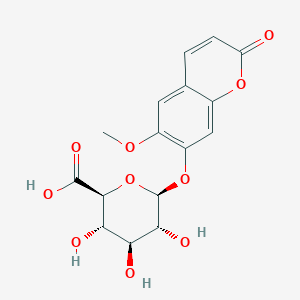

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)
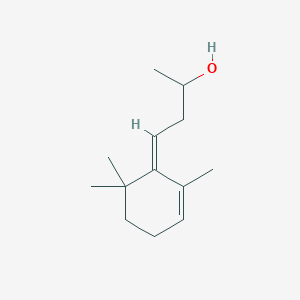
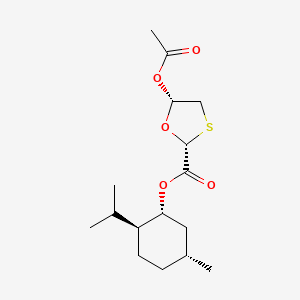
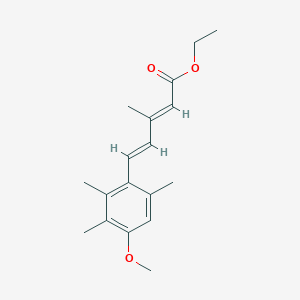
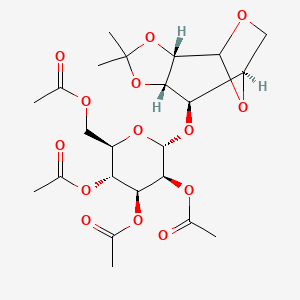

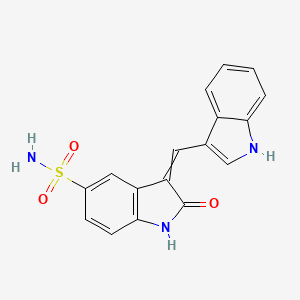
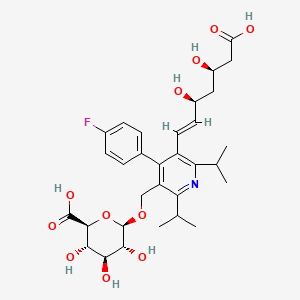

![(8R,9S,13S,14S,17S)-16,16,17-Trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B1140699.png)
